2-(m-Chlorophenyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJRCRMLQIRLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875791 | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60980-82-7 | |
| Record name | Thiazolidine, 2-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060980827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOLIDINE, 2-(M-CHLOROPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Reaction Mechanisms for Thiazolidine Derivatives
Mechanistic Insights into Thiazolidine (B150603) Ring Formation
Understanding the mechanisms behind thiazolidine ring formation is crucial for controlling reaction outcomes and designing novel synthetic routes. The formation of the five-membered thiazolidine ring typically involves the reaction between a sulfur-containing nucleophile and a carbonyl compound or its equivalent, followed by an intramolecular cyclization.
A prominent method for synthesizing 4-thiazolidinone (B1220212) derivatives, which are structurally related to 2-(m-Chlorophenyl)thiazolidine, involves the cyclocondensation of thiosemicarbazones. Thiosemicarbazones are formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. scribd.comresearchgate.net
In the context of producing a derivative containing the m-chlorophenyl moiety, the synthesis would commence with the reaction of m-chlorobenzaldehyde with thiosemicarbazide to form m-chlorobenzaldehyde thiosemicarbazone. This intermediate then undergoes cyclocondensation with an α-halo carbonyl compound, most commonly chloroacetic acid, in the presence of a base like anhydrous sodium acetate. scribd.com
The mechanism proceeds via the nucleophilic attack of the sulfur atom of the thiosemicarbazone onto the α-carbon of chloroacetic acid, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the acid, leading to the elimination of a water molecule and the formation of the 4-thiazolidinone ring. nih.govnih.gov This pathway results in a 2-(m-chlorobenzylideneimino)-4-thiazolidinone structure.
Table 1: Key Reactants in Thiosemicarbazone-based Synthesis of a 4-Thiazolidinone Derivative
| Reactant | Role |
|---|---|
| m-Chlorobenzaldehyde | Aldehyde precursor for thiosemicarbazone formation |
| Thiosemicarbazide | Forms the thiosemicarbazone backbone |
| Chloroacetic Acid | Provides the C4 and C5 atoms of the thiazolidinone ring |
Isothiocyanates are versatile reagents in the synthesis of various sulfur- and nitrogen-containing heterocycles. Their reaction with amines readily forms thiourea (B124793) derivatives. researchgate.net While not a direct route to this compound, this chemistry is fundamental for creating precursors to other thiazolidine derivatives, such as 2-imino or 2-thioxo-thiazolidines.
The reaction of an isothiocyanate with an α-amino acid, for instance, can lead to the formation of a thiazolidine derivative. The mechanism involves the initial formation of a thiourea by the reaction of the amino group with the isothiocyanate. The carboxyl group of the amino acid can then participate in an intramolecular cyclization, often requiring activation, to form a thiazolidinone ring. The specific structure of the final product is highly dependent on the reactants and reaction conditions. nih.gov This approach is particularly useful for generating diversity at the N-3 position of the thiazolidine ring.
The reaction between thiourea and α-halo carbonyl compounds represents a classical and efficient method for the synthesis of 2-iminothiazolidin-4-ones. researchgate.netaip.org This method can be adapted to incorporate a m-chlorophenyl group, typically at the N-3 position by using a substituted thiourea.
For example, reacting 1-(m-chlorophenyl)thiourea with an α-haloacetic acid, such as chloroacetic acid or ethyl chloroacetate, leads to the formation of 3-(m-chlorophenyl)-2-iminothiazolidin-4-one. The established mechanism for this reaction involves an initial S-alkylation, where the sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon of the halo-ester, displacing the halide. nih.gov This is followed by a rapid intramolecular cyclization, where one of the thiourea nitrogen atoms attacks the carbonyl carbon. Subsequent elimination of water or alcohol results in the stable heterocyclic ring. nih.govgoogle.com Hydrolysis of the resulting 2-imino derivative can yield the corresponding thiazolidine-2,4-dione. ekb.eg
The most direct and widely employed method for the synthesis of 2-substituted thiazolidines, including this compound, is the condensation reaction between an aldehyde and a 1,2-aminothiol. nih.gov Cysteamine (2-aminoethanethiol) is a common precursor for this reaction.
The synthesis of this compound is achieved by reacting m-chlorobenzaldehyde with cysteamine, typically under mild, often acidic, conditions. nih.govdss.go.th The reaction mechanism is believed to proceed through one of two primary pathways. One pathway involves the initial nucleophilic attack of the thiol group on the carbonyl carbon of the aldehyde to form a hemithioacetal intermediate. This is followed by an intramolecular attack of the amino group on the same carbon, with subsequent dehydration to form the thiazolidine ring. researchgate.net An alternative pathway suggests the initial formation of a Schiff base (imine) between the amino group and the aldehyde, followed by a rapid intramolecular cyclization via the nucleophilic attack of the thiol group on the imine carbon. dss.go.thnih.gov The reaction is often reversible and the stability of the resulting thiazolidine can be influenced by the substituents on the aldehyde. researchgate.net
Contemporary Methodologies in Thiazolidine Synthesis
Modern synthetic chemistry emphasizes efficiency, atom economy, and the generation of molecular diversity. Multicomponent reactions have emerged as powerful tools that align with these principles, allowing for the construction of complex molecules like thiazolidine derivatives in a single synthetic operation.
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot reaction. This approach is highly valued for its ability to rapidly generate libraries of structurally diverse compounds. nih.gov
A well-known MCR for the synthesis of 2,3-disubstituted-4-thiazolidinones involves the condensation of an aldehyde, an amine, and thioglycolic acid. nih.gov To synthesize a derivative of this compound using this method, m-chlorobenzaldehyde would be reacted with a primary amine and thioglycolic acid.
The plausible mechanism begins with the formation of an imine from the condensation of m-chlorobenzaldehyde and the primary amine. Subsequently, the thiol group of thioglycolic acid adds to the imine carbon. The final step is an intramolecular cyclization via amide bond formation between the nitrogen atom and the carboxylic acid of the thioglycolic acid moiety, which forms the 4-thiazolidinone ring. nih.gov This one-pot procedure allows for the creation of a diverse library of compounds by simply varying the amine component.
Table 2: Example of a Three-Component Reaction for a 4-Thiazolidinone Derivative
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Thiol) | Resulting Product Class |
|---|---|---|---|
| m-Chlorobenzaldehyde | Primary Amine (e.g., Aniline) | Thioglycolic Acid | 2-(m-Chlorophenyl)-3-phenyl-4-thiazolidinone |
| m-Chlorobenzaldehyde | Benzylamine | Thioglycolic Acid | 3-Benzyl-2-(m-chlorophenyl)-4-thiazolidinone |
Green Chemistry Approaches in Thiazolidine Synthesis
The principles of green chemistry, which encourage the use of environmentally benign solvents, catalysts, and energy-efficient conditions, have been increasingly applied to the synthesis of thiazolidine scaffolds. These approaches aim to reduce waste, avoid hazardous substances, and improve atom economy.
One prominent green strategy involves the use of deep eutectic solvents (DESs), which can function as both the solvent and the catalyst. frontiersin.orgmdpi.com For instance, a screen of various choline (B1196258) chloride-based DESs identified a mixture of choline chloride and N-methylurea as the most effective medium for Knoevenagel condensation in the synthesis of thiazolidinedione derivatives. frontiersin.org This method provides an eco-friendly alternative to volatile organic solvents. frontiersin.orgmdpi.com
Ionic liquids (ILs), particularly task-specific and reusable ones, represent another cornerstone of green thiazolidine synthesis. tandfonline.comnih.govresearchgate.net Novel DABCO (1,4-diazabicyclo[2.2.2]octane)-based protic acid supported ionic liquids have been developed as efficient and recyclable catalysts for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones in aqueous media, achieving high to excellent yields. tandfonline.comresearchgate.net The catalyst can often be recovered and reused multiple times without a significant loss of activity, enhancing the sustainability of the process. tandfonline.comresearchgate.net
Solvent-free synthesis, often accelerated by microwave irradiation, further exemplifies green chemistry in this context. nih.govnih.gov The cyclocondensation reaction of an aniline, a benzaldehyde (B42025) (such as m-chlorobenzaldehyde), and thioglycolic acid can be efficiently catalyzed by ammonium (B1175870) persulfate under solvent-free conditions at elevated temperatures, offering benefits like high yield and excellent atom economy. nih.gov Microwave-assisted multicomponent reactions also provide advantages such as shorter reaction times, cleaner reaction profiles, and minimal by-products. nih.govnih.gov
Catalysis-Driven Synthetic Pathways (e.g., Morpholine (B109124), Piperidine (B6355638), DABCO, Nickel)
Catalysis is central to the efficient and selective synthesis of thiazolidine derivatives. Various catalysts, from simple organic bases to complex organometallic and heterogeneous systems, have been employed to construct the thiazolidine core and its variants.
Morpholine and Piperidine: Piperidine and, to a lesser extent, morpholine are widely used as basic catalysts, particularly for the Knoevenagel condensation between a thiazolidine-2,4-dione and an aromatic aldehyde. nih.govmdpi.comtandfonline.compurkh.com This reaction is a key step in producing 5-benzylidene-thiazolidine-2,4-diones, which are precursors to many biologically active compounds. Piperidine is often considered the optimal catalyst for this transformation, facilitating the reaction in solvents like ethanol (B145695) or methanol (B129727) under reflux. nih.govtandfonline.com The catalytic cycle involves the base abstracting a proton from the active methylene (B1212753) group of the thiazolidine ring, generating a nucleophile that then attacks the aldehyde carbonyl group. nih.gov
DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO is a versatile and efficient base catalyst for several thiazolidine synthetic routes. It has been successfully used to catalyze the construction of 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines. acs.orgacs.orgbohrium.com This protocol proceeds with low catalyst loading at ambient temperature and often in the absence of a solvent, yielding previously unreported thiazolidine-2-thiones. acs.orgacs.orgbohrium.com Furthermore, DABCO-based ionic liquids have been engineered to act as bifunctional acidic and basic catalysts for the one-pot synthesis of thiazolidin-4-ones. tandfonline.comresearchgate.net
Nickel: Heterogeneous catalysts featuring nickel have been developed for thiazolidine synthesis. KSF clay-supported nickel (KSF@Ni) has been reported as an effective catalyst for the one-pot, three-component synthesis of thiazolidinones from aldehydes, thiosemicarbazide, and maleic anhydride (B1165640) under microwave irradiation. nih.gov The use of a solid-supported, recyclable catalyst aligns with green chemistry principles and simplifies product purification. nih.gov
Surface-Mediated Acceleration Techniques for Thiazolidine Scaffold Construction
Surface-mediated synthesis offers a practical and often environmentally friendly alternative to solution-phase reactions. Solid supports like silica (B1680970) gel can accelerate reactions by providing a high surface area and acting as a mild Lewis acid. A simple and efficient silica gel-mediated synthesis of thiazolidine derivatives has been developed. nih.gov In one reported method, the reaction between a propargyl amine and an isothiocyanate in the presence of silica gel afforded thiazolidin-4-ones in good to high yields. nih.gov This technique avoids the use of harsh reagents and simplifies the work-up procedure, often requiring only filtration and solvent evaporation.
Synthetic Access to Specific Thiazolidine Subclasses
Synthesis of Thiazolidinones and Thiazolidine-2,4-diones
Thiazolidin-4-ones: The most common and versatile method for synthesizing 2-substituted-thiazolidin-4-ones, including those with a 2-(m-chlorophenyl) group, is the one-pot, three-component cyclocondensation reaction. nih.govnih.gov This reaction typically involves an aromatic aldehyde (e.g., m-chlorobenzaldehyde), an amine, and a mercaptoacid (most commonly thioglycolic acid). nih.govnih.gov The reaction proceeds via the initial formation of a Schiff base (imine) from the aldehyde and amine, which is then attacked by the thiol group of the mercaptoacid, followed by intramolecular cyclization and dehydration to yield the final thiazolidin-4-one ring. nih.gov A wide array of catalysts, including Lewis acids (ZnCl₂) and various green catalysts, can be used to promote this transformation. nih.gov
Thiazolidine-2,4-diones (TZDs): The synthesis of the parent thiazolidine-2,4-dione ring is often achieved by the condensation of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid. ekb.egnih.gov This core structure is a key building block for a vast library of derivatives. To introduce substitution at the 5-position, a Knoevenagel condensation is performed between the thiazolidine-2,4-dione and an appropriate aldehyde. frontiersin.orgmdpi.comnih.gov For example, reacting thiazolidine-2,4-dione with m-chlorobenzaldehyde, typically catalyzed by a base like piperidine in a solvent such as ethanol, yields (Z)-5-(3-chlorobenzylidene)thiazolidine-2,4-dione. mdpi.comtandfonline.com
Table 1: Catalytic Conditions for Knoevenagel Condensation in TZD Synthesis This is an interactive table. You can sort and filter the data.
| Catalyst | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | Good to Excellent | nih.gov, mdpi.com, tandfonline.com |
| Methylamine | Acetic Acid | Reflux | Good | mdpi.com |
| Pyrrolidine | Ethanol | Reflux | Good | mdpi.com |
| Choline Chloride: N-methylurea (DES) | - (Solvent-free) | 80 °C | 21-91% | frontiersin.org |
| Ethylenediamine Diacetate | - (Solvent-free) | Not specified | Good | tandfonline.com |
Formation of Spirothiazolidinone Derivatives
Spirocyclic compounds, which contain at least two molecular rings connected by a single common atom, represent a structurally complex and medicinally important class of molecules. Spirothiazolidinones merge the thiazolidinone core with another ring system at a single carbon atom.
A powerful and environmentally friendly method for their synthesis is the one-pot, multicomponent reaction. For example, pharmaceutically relevant spiro[indoline-3,2′-thiazolidinone] derivatives can be prepared by reacting different isatins, primary amines, and thioglycolic acid. nih.gov This reaction can be catalyzed by a Brønsted acid surfactant catalyst, such as p-dodecyl benzenesulfonic acid (DBSA), in an aqueous medium at room temperature, making it an energy-efficient and green process. nih.gov
A different strategy for assembling spirothiazolidinediones relies on a [2+2+2] cyclotrimerization as the key step. nih.gov In this approach, a precursor like N-methylthiazolidine-2,4-dione is first dipropargylated. The resulting diyne intermediate then undergoes a molybdenum- or cobalt-catalyzed cyclotrimerization reaction with another alkyne, which constructs the spirocyclic framework. nih.gov This diversity-oriented synthesis allows for the creation of complex spiro compounds that can be further functionalized. nih.gov
Construction of Fused Thiopyrano[2,3-d]Thiazole Systems
Fused heterocyclic systems often exhibit unique chemical and biological properties. The thiopyrano[2,3-d]thiazole scaffold is a condensed system formed by the fusion of a thiopyran ring and a thiazole (B1198619) ring.
The most effective and widely used approach for constructing this system is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. nih.govnih.gov In this reaction, a 5-arylidene derivative of a thiazolidinone, specifically one with an exocyclic C=S bond at the 4-position (5-arylidene-4-thioxo-2-thiazolidinones, also known as 5-arylideneisorhodanines), acts as the electron-rich heterodiene. nih.gov These heterodienes, which can be prepared using aldehydes like m-chlorobenzaldehyde, react with various dienophiles (e.g., maleic anhydride, N-arylmaleimides, activated nitriles) to yield the fused thiopyrano[2,3-d]thiazole ring system with high regio- and diastereoselectivity. nih.govnih.govresearchgate.net Domino reactions, where subsequent transformations occur under the same reaction conditions without adding new reagents, also provide a systematic route to these complex fused structures. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Thiazolidine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H (proton) and ¹³C (carbon-13) NMR are primary techniques for the structural analysis of 2-(m-Chlorophenyl)thiazolidine. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the thiazolidine (B150603) ring and the m-chlorophenyl substituent. The methine proton at the C2 position of the thiazolidine ring, being adjacent to both a sulfur and a nitrogen atom, would appear as a unique singlet or multiplet. The methylene (B1212753) protons at the C4 and C5 positions would typically present as multiplets due to spin-spin coupling. The aromatic protons on the m-chlorophenyl ring would appear in the characteristic downfield region, with their splitting patterns determined by their relative positions.
The ¹³C NMR spectrum provides signals for each unique carbon atom. The carbon of the C=S group in related thiosemicarbazone structures appears in the 176.3–177.8 ppm region. mdpi.com The carbons of the thiazolidine ring (C2, C4, and C5) would be observed in the aliphatic region, while the six carbons of the m-chlorophenyl ring would appear in the aromatic region.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data are representative and may vary based on solvent and experimental conditions.
View NMR Data
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Thiazolidine CH (C2) | ~ 5.5 - 6.0 | ~ 65 - 75 |
| Thiazolidine CH₂ (C4) | ~ 3.0 - 3.5 | ~ 50 - 60 |
| Thiazolidine CH₂ (C5) | ~ 3.5 - 4.0 | ~ 30 - 40 |
| Thiazolidine NH | Variable (~1.5 - 2.5) | - |
| Aromatic CH (Phenyl) | ~ 7.2 - 7.5 | ~ 125 - 135 |
| Aromatic C-Cl (Phenyl) | - | ~ 133 - 136 |
| Aromatic C-C2 (Phenyl) | - | ~ 140 - 145 |
To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the molecular structure, advanced 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between the protons on C4 and C5 of the thiazolidine ring, confirming their adjacency. It would also reveal couplings between the aromatic protons on the chlorophenyl ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal in the thiazolidine and chlorophenyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment would show a correlation between the methine proton at C2 of the thiazolidine ring and the carbons of the m-chlorophenyl ring, unequivocally confirming the attachment point of the phenyl group to the thiazolidine ring. science.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to the N-H bond of the secondary amine in the thiazolidine ring, C-H bonds of both the aliphatic ring and the aromatic ring, C-N and C-S bonds within the ring, and the C-Cl bond on the phenyl group. In related thiazolidinone compounds, stretching absorption bands for the C=O of the lactam ring are observed at 1701-1708 cm⁻¹. researchgate.net
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
Note: The following data are representative and may vary based on the sample state and experimental conditions.
View FT-IR Data
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) |
| Secondary Amine (Thiazolidine) | N-H Stretch | 3300 - 3500 (Broad) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aliphatic Methylene/Methine | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine (Thiazolidine) | C-N Stretch | 1250 - 1350 |
| Thioether (Thiazolidine) | C-S Stretch | 600 - 800 |
| Chloro-Aromatic | C-Cl Stretch | 680 - 840 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the unambiguous confirmation of the molecular formula.
For this compound, the molecular formula is C₉H₁₀ClNS. HRMS would provide a highly precise mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, which can be compared to the calculated theoretical exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, by showing the loss of the chlorophenyl group or cleavage of the thiazolidine ring. nih.gov
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. novapublishers.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise arrangement of atoms in space, including bond lengths, bond angles, and torsional angles. cambridge.org
For this compound, this technique would provide an exact model of the molecule's solid-state structure. It would confirm the connectivity of the atoms and reveal the conformation of the five-membered thiazolidine ring, which typically adopts a non-planar "envelope" or "twist" conformation. Furthermore, if the compound is chiral (e.g., if synthesized from a chiral precursor like L-cysteine), single-crystal X-ray diffraction can determine the absolute stereochemistry of the stereocenters. novapublishers.com
Computational Chemistry and Theoretical Investigations of Thiazolidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of the molecule.
Table 1: Selected Optimized Geometrical Parameters of a 2-(3-Chlorophenyl)thiazolidine Derivative Note: Data is based on the crystal structure of (2R,4R)-3-(tert-butoxycarbonyl)-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid monohydrate and is illustrative for the 2-(m-Chlorophenyl)thiazolidine core. nih.gov
| Parameter | Bond/Angle | Value |
| Bond Length | S1—C2 | 1.83 Å |
| Bond Length | C1—N1 | 1.47 Å |
| Bond Length | N1—C2 | 1.46 Å |
| Bond Angle | C1—N1—C2 | 112.5° |
| Bond Angle | N1—C2—S1 | 106.9° |
| Dihedral Angle | N1—C1—C2—S1 | 37.1° |
Electronic characteristics such as dipole moment and charge distribution are also elucidated through DFT. The presence of the electronegative chlorine atom at the meta position of the phenyl ring significantly influences the electronic landscape of this compound, creating a specific dipole moment and pattern of partial atomic charges that are crucial for its interaction with biological targets.
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For thiazolidine (B150603) derivatives, the HOMO is often localized on the thiazolidine ring and the phenyl moiety, particularly the sulfur and nitrogen atoms, which are rich in electrons. The LUMO, conversely, is typically distributed over the aromatic system. The substitution on the phenyl ring can modulate the HOMO and LUMO energy levels. For instance, electron-withdrawing groups like the chloro group tend to lower both the HOMO and LUMO energies.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Thiazolidine Derivatives Note: These values are illustrative and represent typical ranges found in computational studies of similar thiazolidine derivatives.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2-Phenylthiazolidine | -6.5 | -1.0 | 5.5 |
| This compound | -6.8 | -1.3 | 5.5 |
| 2-(p-Nitrophenyl)thiazolidine | -7.2 | -2.5 | 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and prone to nucleophilic attack.
In this compound, the MEP map would typically show negative potential around the nitrogen and sulfur atoms of the thiazolidine ring and the chlorine atom on the phenyl ring, indicating these are sites for potential electrophilic interaction. Conversely, the hydrogen atoms of the thiazolidine ring and the phenyl ring would exhibit positive potential, marking them as sites for nucleophilic interaction. This visual representation of the electronic landscape is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are indispensable tools for investigating the interactions between small molecules and biological macromolecules, such as proteins. These methods allow for the prediction and analysis of how a ligand, such as this compound, might bind to a target protein and the dynamic behavior of the resulting complex.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of action of potential drugs.
In the context of this compound, docking studies would be performed against a specific protein target. The process involves placing the ligand in the binding site of the protein and evaluating different conformations and orientations based on a scoring function, which estimates the binding free energy. The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The docking score gives a quantitative measure of the binding affinity.
Table 3: Illustrative Molecular Docking Results for Thiazolidine Derivatives against a Hypothetical Protein Target Note: The data presented are for illustrative purposes to demonstrate typical outputs of molecular docking studies.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 2-Phenylthiazolidine | -7.5 | Tyr123, Phe234, Leu345 | Pi-Pi stacking, Hydrophobic |
| This compound | -8.2 | Tyr123, Phe234, Leu345, Arg120 | Pi-Pi stacking, Hydrophobic, Halogen bond |
| Rosiglitazone (Reference) | -9.5 | Tyr123, His323, Ser289 | Hydrogen bond, Pi-Pi stacking |
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not accessible from static docking studies. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the complex, revealing its flexibility, conformational changes, and the stability of the binding interactions.
For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The analysis of the simulation trajectory can provide valuable information, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent conformation. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stabilized by the ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazolidine derivatives, QSAR studies are instrumental in understanding how different structural modifications influence their therapeutic effects, thereby guiding the design of more potent molecules. These models are built by correlating variations in the biological activity of compounds with changes in their molecular descriptors.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For thiazolidine derivatives, a wide array of descriptors are calculated to capture the structural features relevant to their biological activity. These descriptors can be broadly categorized as 1D, 2D, and 3D.
Commonly used descriptor categories in thiazolidine QSAR studies include:
Physicochemical Descriptors: These describe properties like the octanol-water partition coefficient (LogP), which relates to hydrophobicity, and polarizability.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
3D-MoRSE Descriptors: These "3D Molecule Representation of Structures based on Electron diffraction" descriptors encode 3D structural information.
A study on 5-(substituted benzylidene) thiazolidine-2,4-diones as PTP1B inhibitors, for instance, calculated 19 distinct molecular descriptors to develop their QSAR model. Another study on thiazolidine-4-one derivatives for antitubercular activity highlighted the positive correlation of descriptors related to polarizability, electronegativity, and surface area with biological activity. The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques to avoid redundancy and overfitting of the model.
The following table provides examples of molecular descriptors used in QSAR studies of thiazolidine derivatives.
| Descriptor Category | Specific Descriptor Example | Property Represented | Reference |
| Thermodynamic | LogP (Octanol:Water Partition Coefficient) | Hydrophobicity and drug absorption | |
| Electronic | HOMO Energy | Electron-donating ability | |
| Electronic | LUMO Energy | Electron-accepting ability | |
| Electronic | Dipole Moment (µ) | Polarity and charge distribution | |
| Physicochemical | Polarizability (P) | Deformability of the electron cloud | |
| 3D | 3D-MoRSE (e.g., Mor29m) | 3D structure based on electron diffraction | |
| Topological | Parachor (Pc) | Molar volume at standard surface tension | |
| Charge-dependent | ABSQon (Sum of charges on N and O atoms) | Electron density on heteroatoms |
Once a set of relevant molecular descriptors has been calculated, various statistical and machine learning methods are employed to build the QSAR model. The choice of method depends on the complexity of the relationship between the structure and activity.
Multiple Linear Regression (MLR) is one of the most common statistical methods used in QSAR studies due to its simplicity and ease of interpretation. MLR generates a linear equation that models the biological activity as a function of several molecular descriptors. Numerous QSAR studies on thiazolidine derivatives have successfully used MLR to develop predictive models. For instance, an MLR-based QSAR model for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives yielded a high correlation coefficient (R²) of 0.942, indicating a strong relationship between the selected descriptors and PTP1B inhibitory activity.
In addition to linear methods, more advanced Machine Learning (ML) techniques are increasingly being applied to capture complex, non-linear relationships that MLR might miss. These methods can often lead to more robust and predictive models. Examples of machine learning and other advanced statistical methods include:
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear data and have been used in QSAR studies of various bioactive compounds.
Gene Expression Programming (GEP): GEP is an evolutionary algorithm-based approach that can develop non-linear QSAR models. A study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives found that a GEP-based non-linear model showed better predictive performance compared to a linear model.
Support Vector Machines (SVM): SVM is a powerful machine learning method used for classification and regression tasks.
Random Forest (RF): RF is an ensemble learning method that constructs multiple decision trees and merges them to get a more accurate and stable prediction.
Principal Component Analysis (PCA): While not a model-building method itself, PCA is often used as a preliminary data analysis tool to reduce the dimensionality of the descriptor dataset and select the most important descriptors for model building.
The validity and predictive power of any developed QSAR model, whether linear or non-linear, must be rigorously assessed using various validation metrics, such as the cross-validated correlation coefficient (Q²), and by using an external test set of compounds that were not used in the model's creation.
Mechanisms of Biological Activity and Molecular Target Engagement of Thiazolidine Compounds
Thiazolidine (B150603) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. The structural framework of the thiazolidine ring allows for diverse substitutions, leading to compounds capable of interacting with various biological targets. This article explores the molecular mechanisms through which these compounds, with a conceptual focus on structures like 2-(m-Chlorophenyl)thiazolidine, engage with key enzymes and receptors, thereby modulating critical biological pathways.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism and Related Metabolic Pathways
Thiazolidinediones (TZDs), a prominent class of thiazolidine derivatives, are well-established agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). researchgate.netijlpr.com PPAR-γ is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily and is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. nih.govnih.gov
The mechanism of action involves the binding of TZD ligands to the ligand-binding domain (LBD) of PPAR-γ. researchgate.net This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This transcriptional activation modulates the expression of numerous genes involved in metabolic processes. nih.gov
Key metabolic pathways influenced by PPAR-γ agonism include:
Insulin Sensitization: TZDs enhance insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. acs.org They promote the uptake and utilization of glucose, in part by upregulating the expression of the glucose transporter type 4 (GLUT-4). nih.gov
Adipocyte Differentiation: PPAR-γ is a crucial factor in the differentiation of preadipocytes into mature adipocytes, which are better equipped for lipid storage. nih.gov
Lipid Metabolism: Activation of PPAR-γ influences the expression of genes involved in fatty acid uptake, transport, and storage, leading to a reduction in circulating free fatty acids. researchgate.net
The therapeutic potential of TZDs like Pioglitazone and Rosiglitazone in type 2 diabetes highlights the significance of the thiazolidine scaffold in designing PPAR-γ agonists. researchgate.netijlpr.com Research continues to explore novel thiazolidinedione derivatives to optimize agonistic activity while mitigating potential side effects. nih.govresearchsquare.com
| Compound | Target | Observed Effect | Reference |
|---|---|---|---|
| Pioglitazone | PPAR-γ | Effective anti-hyperglycemic agent, improves insulin sensitivity. | ijlpr.comnih.gov |
| Rosiglitazone | PPAR-γ | Potent insulin sensitizer used for type 2 diabetes. | nih.govnih.gov |
| Novel TZD Derivatives (e.g., 2b, 2g, 2h) | PPAR-γ | Demonstrated significant blood glucose-lowering effects in diabetic rat models. | researchsquare.com |
| BTZD Derivatives (e.g., 1a, 1i, 3a) | PPAR-γ | Weak to moderate partial agonists; improved hyperglycemia and hyperlipidemia in diabetic rats. | researchgate.net |
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in mediating the signaling pathways that drive angiogenesis. researchgate.netmdpi.com Consequently, inhibiting VEGFR-2 has become a key strategy in the development of anti-cancer therapies. nih.govresearchgate.net
Several thiazolidine-2,4-dione (TZD) derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov These small molecules typically act by competing with ATP for its binding site in the catalytic domain of the receptor. nih.gov By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. researchgate.net
The pharmacophore for many VEGFR-2 inhibitors includes a heterocyclic head group, a central aryl ring, a linker moiety (often containing hydrogen bond donors and acceptors), and a hydrophobic tail. mdpi.com Thiazolidine derivatives have been successfully designed to fit this model, leading to compounds with significant anti-angiogenic and anti-proliferative activities. nih.govnih.gov For instance, studies have shown that certain 5-benzylidene-2,4-thiazolidinediones and other TZD hybrids can effectively inhibit VEGFR-2 kinase activity at submicromolar concentrations. nih.govnih.govnih.gov
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 22 | 0.079 | nih.gov |
| Compound 3i | 0.5 | nih.govtulane.edu |
| Compound 5g | 0.080 | |
| Compound 4g | 0.083 | |
| Compound 12b | 0.084 | nih.gov |
Targeting Mycobacterial Enzymes (e.g., InhA, MmpL3, DNA gyrase)
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. tandfonline.comnih.gov Thiazolidinone-based compounds have emerged as a promising scaffold for the development of new drugs targeting this pathogen. tandfonline.comnih.gov These derivatives have shown potent in vitro activity against various Mtb strains, including resistant ones. tandfonline.comnih.gov
The antimycobacterial mechanism of thiazolidinones involves the inhibition of essential mycobacterial enzymes. Key targets that have been identified include:
InhA (Enoyl-ACP Reductase): This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. nih.gov Several thiazolidin-4-one derivatives have demonstrated strong binding affinity and inhibitory activity against InhA. nih.gov
MmpL3 (Mycobacterial Membrane Protein Large 3): MmpL3 is an essential transporter protein that facilitates the export of trehalose monomycolate, a precursor for mycolic acid synthesis, across the plasma membrane. nih.gov It is a validated target for several new antitubercular drug candidates, and thiazolidinones have been investigated for their potential to inhibit its function. nih.gov
DNA Gyrase: This enzyme is a type II topoisomerase that is essential for DNA replication, repair, and transcription in bacteria. nih.gov Inhibition of DNA gyrase leads to bacterial cell death. Thiazolidinone scaffolds have been explored for their ability to target this enzyme. nih.gov
Research has led to the synthesis of various thiazolidine-2,4-dione (TZD) hybrids, such as those incorporating thiosemicarbazone or pyridinecarbohydrazone moieties, which exhibit high antimycobacterial activity with low minimum inhibitory concentrations (MICs). tandfonline.combohrium.comresearchgate.net
| Compound Class | Target Strain | MIC Range (µM) | Reference |
|---|---|---|---|
| TZD-thiosemicarbazone hybrids | M. tuberculosis H37Rv & wild strains | 0.078–0.283 | tandfonline.com |
| TZD-pyridine-4-carbohydrazone hybrids | M. tuberculosis H37Ra | as low as 1 µg/ml | researchgate.netnih.gov |
| Thiazolidine-4-one conjugates (40b, 40h) | InhA enzyme (in vitro) | IC₅₀: 1.3 & 1.06 | nih.gov |
Inhibition of Aldose Reductase and α-Glucosidase
In the context of managing diabetes mellitus and its complications, aldose reductase and α-glucosidase are important therapeutic targets. Thiazolidinedione derivatives have been recognized for their potential to inhibit these enzymes, in addition to their primary role as PPAR-γ agonists. ijlpr.comacs.org
Aldose Reductase: This enzyme is part of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol in tissues. This process is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Inhibition of aldose reductase by compounds like thiazolidinediones can mitigate these long-term complications. ijlpr.comacs.org
α-Glucosidase: These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. Inhibiting α-glucosidase slows down carbohydrate digestion and absorption, resulting in a reduced postprandial glucose spike. This mechanism is a valuable strategy for managing type 2 diabetes. acs.org
The multifaceted activity of the thiazolidine scaffold, demonstrating effects on both insulin sensitivity (via PPAR-γ) and glucose absorption/complication pathways (via α-glucosidase and aldose reductase), underscores its versatility in developing antidiabetic agents. ijlpr.comacs.org
Mechanisms of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. mdpi.comnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries. researchgate.net
Thiazolidine derivatives have been developed as effective tyrosinase inhibitors. mdpi.comnih.gov Their inhibitory mechanism is often attributed to their structural similarity to the natural substrate, L-tyrosine, allowing them to act as competitive inhibitors. mdpi.com Molecular docking studies have shown that these compounds can bind to the active site of the tyrosinase enzyme, interacting with the copper ions and key amino acid residues through hydrogen bonds and hydrophobic interactions. mdpi.com
For example, 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives and various thiazolidine-2-imine compounds have shown potent inhibitory activity against mushroom tyrosinase, with IC₅₀ values comparable or even superior to the standard inhibitor, kojic acid. mdpi.comotago.ac.nznih.gov The binding of these inhibitors can quench the intrinsic fluorescence of the enzyme and alter its conformation, leading to a loss of catalytic activity. nih.gov
| Compound | Tyrosinase IC₅₀ (µM) | Standard (Kojic Acid) IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3c (thiazolidine-4-carboxamide derivative) | 16.5 ± 0.37 | 15.9 ± 2.5 | mdpi.com |
| Compound 5w (indole-thiazolidine-2,4-dione derivative) | 11.2 | 15.6 | nih.gov |
| Compound 4a (thiazolidine-2-imine derivative) | 1.151 ± 1.25 | 16.031 ± 1.27 | otago.ac.nznih.gov |
| Compound 4b (thiazolidine-2-imine derivative) | 2.079 ± 0.87 | 16.031 ± 1.27 | otago.ac.nznih.gov |
Modulation of Cyclooxygenase (COX) Enzymes and NF-κB Pathways
Inflammation is a complex biological response implicated in numerous diseases. Cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway are central to the inflammatory process. tums.ac.irnih.gov Thiazolidinone derivatives have been investigated as anti-inflammatory agents due to their ability to modulate these pathways. tums.ac.irresearchgate.net
COX Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects, selective inhibitors are sought after. nih.gov Studies on thiazolidinone derivatives have shown that they can act as moderate inhibitors of both COX-1 and COX-2. nih.gov For example, certain 2-(thiazole-2ylamino)-5-(substituted-phenylidene)-4-thiazolidinones have been identified through docking studies as potential COX inhibitors. researchgate.net
NF-κB Pathway Modulation: NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. tums.ac.ir In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), it translocates to the nucleus to activate gene transcription. tums.ac.ir Certain novel thiazolidinone derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by suppressing the expression of iNOS and COX-2. This effect is achieved through the regulation of the NF-κB pathway, preventing its translocation to the nucleus and subsequent activation of target genes. tums.ac.ir
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Thiazolidinedione derivatives have been identified as promising inhibitors of PTP1B. The inhibition of PTP1B by these compounds can enhance insulin sensitivity. For instance, the antidiabetic drug lobeglitazone, a thiazolidinedione, has been shown to moderately inhibit PTP1B with a non-competitive reversible mechanism of action.
Research into various thiazolidine-2,4-dione derivatives has demonstrated their potential as PTP1B inhibitors. Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance inhibitory activity.
| Compound Class | Inhibition Mechanism | Target | Therapeutic Indication |
| Thiazolidinediones | Non-competitive, Reversible | PTP1B | Type 2 Diabetes, Obesity |
Interference with DNA Topoisomerases
Certain thiazolidine derivatives have been shown to interfere with the function of DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and chromosome segregation. This interference is a key mechanism behind the anticancer activity of some of these compounds.
Thiazolidinone-based conjugates and thiazacridine derivatives can act as DNA topoisomerase I and II inhibitors. The proposed mechanism involves the stabilization of a cleavable complex formed between the topoisomerase enzyme and DNA. This stabilization leads to DNA strand breaks, ultimately triggering apoptosis in cancer cells. The interaction with DNA can occur through intercalation, where the planar aromatic structures of the compounds insert themselves between DNA base pairs.
Studies on various thiazacridine and imidazacridine derivatives have demonstrated their ability to bind to calf thymus DNA (ctDNA) and inhibit human topoisomerase I. The binding constants for these interactions have been determined to be in the range of 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹.
| Compound Type | Target Enzyme | Mechanism of Action |
| Thiazolidinone-based conjugates | DNA Topoisomerase I & II | Stabilization of DNA-enzyme complex |
| Thiazacridine derivatives | Human Topoisomerase I | DNA intercalation and external binding |
Lipoxygenase Enzyme Activity Inhibition
Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators such as leukotrienes. Inhibition of these enzymes is a therapeutic strategy for inflammatory conditions. Thiazole (B1198619) and thiazolidinone derivatives have been investigated as potential LOX inhibitors.
For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been synthesized and evaluated as direct 5-LOX inhibitors. SAR studies revealed that substitutions on the benzene ring, such as 4-NO₂, 3-NO₂, and 3-Cl, are favorable for inhibitory activity. One of the most potent compounds identified was N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, which exhibited 98% inhibition of LOX with an IC₅₀ value of 127 nM.
Mechanistic Basis of Antimicrobial Activities
Thiazolidine derivatives exhibit a broad spectrum of antimicrobial activities, targeting both bacteria and fungi through various mechanisms.
Bactericidal and Bacteriostatic Mechanisms against Gram-Positive and Gram-Negative Species
Thiazolidinone derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their mechanisms of action can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth) and often involve the inhibition of essential bacterial enzymes.
One of the key targets for these compounds is DNA gyrase and topoisomerase IV, type II topoisomerase enzymes that are essential for bacterial DNA replication. By inhibiting these enzymes, thiazolidinone derivatives can disrupt DNA synthesis and lead to bacterial cell death. Some derivatives have shown potent inhibition of E. coli DNA gyrase with IC₅₀ values in the micromolar range. Another identified target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Docking studies have suggested the probable involvement of E. coli Mur B inhibition in the antibacterial action of certain 2,3-diaryl-thiazolidin-4-ones.
A thiazolidinone derivative, TD-H2-A, has shown potent activity against multiple resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves targeting the histidine kinase WalK, part of a two-component system essential for bacterial cell wall metabolism.
| Bacterial Species | Mechanism of Action | Target Enzyme |
| Gram-positive & Gram-negative | Inhibition of DNA replication | DNA gyrase, Topoisomerase IV |
| E. coli | Inhibition of cell wall synthesis | MurB |
| S. aureus (including MRSA) | Disruption of cell wall metabolism | Histidine kinase WalK |
Antifungal Mechanisms, Including Fungal Enzyme and Cell Membrane Disruption
Thiazolidine compounds also possess significant antifungal properties, acting through mechanisms that disrupt fungal cell integrity and essential enzymatic processes. One of the primary targets for antifungal thiazolidines is the fungal cell membrane. These compounds can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammals. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. Azole antifungal drugs, for example, target the enzyme lanosterol 14α-demethylase (CYP51a1), which is a key enzyme in the ergosterol biosynthesis pathway. nih.gov
Another important mechanism is the disruption of the fungal cell wall, a rigid outer layer that protects the fungal cell. Some thiazolidine derivatives have been shown to cause morphological changes and disruption of the fungal cell wall. nih.gov Furthermore, these compounds can inhibit fungal enzymes that are crucial for cell wall maintenance, such as 1,3-beta-glucan synthase. nih.gov
Thiazolidinone derivatives have also been identified as inhibitors of fungal carbonic anhydrases, such as the β-CA enzyme CgNce103 in Candida glabrata, with promising Kᵢ values in the micromolar range. nih.gov
| Fungal Species | Mechanism of Action | Target |
| Candida spp. | Inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase (CYP51a1) |
| Candida spp. | Disruption of cell wall structure | 1,3-beta-glucan synthase |
| Candida glabrata | Enzyme inhibition | Carbonic anhydrase (CgNce103) |
Elucidation of Anticancer Mechanisms
The anticancer properties of thiazolidine derivatives are multifaceted, involving the modulation of various cellular pathways that are critical for cancer cell proliferation, survival, and metastasis. Thiazolidin-4-one derivatives, in particular, have been extensively studied for their potential as anticancer agents. nih.gov
One of the primary mechanisms of action is the inhibition of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Thiazolidinones have been shown to inhibit a variety of kinases, including receptor tyrosine kinases that play a crucial role in cancer progression. nih.gov
Another significant anticancer mechanism is the induction of apoptosis, or programmed cell death. Thiazolidine derivatives can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process.
Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing. This can occur at different phases of the cell cycle, such as the G1, S, or G2/M phase, depending on the specific compound and cancer cell line.
DNA cleavage is another mechanism by which some thiazolidine-2,4-dione derivatives exert their anticancer effects. At certain concentrations, these compounds have been observed to cause partial or complete digestion of DNA, which can lead to cell death. nih.gov
The anticancer activity of these compounds has been demonstrated against a wide range of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
| Cancer Cell Line | Mechanism of Action | IC₅₀/GI₅₀ Values |
| Leukemia SR | Growth Inhibition | 2.04 µM nih.gov |
| Non-small cell lung cancer NCI-H522 | Growth Inhibition | 1.36 µM nih.gov |
| Colon cancer COLO 205 | Growth Inhibition | 1.64 µM nih.gov |
| Breast cancer MDA-MB-468 | Growth Inhibition | 1.11 µM nih.gov |
| Renal cancer RXF 393 | Growth Inhibition | 1.15 µM nih.gov |
Apoptosis Induction Pathways (e.g., Caspase Activation, Gene Expression Modulation)
Thiazolidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various pathways. This is a critical mechanism for potential anticancer agents, as it allows for the elimination of malignant cells.
Caspase Activation: A key process in apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes execute the cell death program by cleaving specific cellular substrates. Studies on thiazolidinone derivatives have demonstrated their ability to significantly increase the activity of executioner caspases, such as caspase-3. This activation leads to the characteristic morphological and biochemical changes associated with apoptosis.
Gene Expression Modulation: Thiazolidine compounds can also influence the expression of genes that regulate apoptosis. For instance, some derivatives have been found to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. This shift in the balance of gene expression pushes the cell towards a self-destructive path.
One study on 4-thiazolidinone (B1220212) derivatives highlighted their ability to induce apoptosis in human cancer cell lines, which was accompanied by a notable increase in caspase-3 activity.
| Thiazolidinone Derivative | Effect on Cancer Cells | Observed Mechanism |
| Les-3166 | Decrease in metabolic activity | ROS-independent pathway, increased caspase-3 activity |
| Les-6009 | Decrease in metabolic activity | ROS-independent pathway, increased caspase-3 activity |
| Les-6166 | Decrease in metabolic activity | Promotion of ROS production, increased caspase-3 activity |
This table presents data on various 4-thiazolidinone-based derivatives and is intended for illustrative purposes, as specific data for this compound is not available.
Influence on Cancer Cell Metabolic Activity
The metabolic activity of cancer cells is often altered to support their rapid proliferation. Some thiazolidinone-based derivatives have been shown to exert a toxic effect on both normal and cancer cell lines by decreasing their metabolic activity. This can be a manifestation of a cytostatic effect, where the compound inhibits cell growth and proliferation.
Research on certain 4-thiazolidinone derivatives demonstrated their ability to reduce the metabolic activity of various cell lines, including human fibroblasts, neuroblastoma, epithelial lung carcinoma, and colorectal adenocarcinoma cells, at concentrations ranging from 10 to 100 µM.
Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging, Inhibition of Lipid Peroxidation)
Several thiazolidine derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress, a condition linked to numerous diseases.
Free Radical Scavenging: One of the primary mechanisms of antioxidant action is the ability to scavenge free radicals. Thiazolidine-2,4-dione derivatives have been shown to have a high scavenging effect on superoxide anion radicals (O₂•⁻) and can also scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. This activity helps to neutralize these reactive species and prevent cellular damage.
Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction that results in the oxidative degradation of lipids, leading to cell membrane damage. Thiazolidinedione derivatives have been found to inhibit lipid peroxidation. For example, some synthesized thiazolidinediones inhibited lipid peroxidation in a range of 23.0% to 84.2%.
| Antioxidant Assay | Activity of Thiazolidine Derivatives |
| DPPH Radical Scavenging | Slight scavenging effect (15-38% reduction at 2.5 mmol/L) |
| Superoxide Anion Radical (O₂•⁻) Scavenging | High scavenging effect (41-88%) |
| Inhibition of Lipid Peroxidation | Ranged from 23.0% to 84.2% for certain derivatives |
This table illustrates the antioxidant activities observed for various thiazolidine-2,4-dione derivatives, as specific data for this compound is not available.
Other Reported Mechanistic Insights (e.g., Antiviral, Anti-inflammatory, Anticonvulsant, Antiparasitic, Analgesic)
The versatile thiazolidine scaffold has been incorporated into molecules exhibiting a wide array of other pharmacological activities.
Antiviral Activity: A study on a series of novel 2-(substituted phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives, which includes a 2-(3-chlorophenyl) analog, showed that some of these compounds exhibited considerable activity against a range of viruses, including Herpes simplex virus-1 and -2, Vaccinia virus, and Human Coronavirus (229E). The precise mechanism of action for these antiviral effects is still under investigation.
Anti-inflammatory Activity: Thiazolidinone derivatives have demonstrated anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX). By inhibiting COX, these compounds can reduce the production of prostaglandins, which are mediators of inflammation.
Anticonvulsant Activity: The anticonvulsant effects of some thiazolidinone analogs are thought to be mediated through their interaction with neuronal ion channels. For instance, some antiepileptic drugs work by blocking voltage-gated sodium channels, which reduces neuronal hyperexcitability and suppresses seizures.
Antiparasitic Activity: The mechanism of action for antiparasitic drugs can vary widely. Some drugs interfere with the parasite's neuromuscular system, leading to paralysis, while others disrupt essential metabolic pathways. For example, some antiparasitic agents inhibit enzymes crucial for the parasite's energy metabolism.
Analgesic Activity: The pain-relieving effects of certain compounds can be linked to their anti-inflammatory properties. By reducing inflammation, these compounds can alleviate pain. Additionally, some analgesics may act on nerve conduction, suppressing the transmission of pain signals.
Structure Activity Relationship Sar Studies of 2 M Chlorophenyl Thiazolidine and Its Analogues
Impact of Substituent Modifications on Biological Activity
The biological activity of 2-(m-Chlorophenyl)thiazolidine derivatives is highly sensitive to modifications at various positions of the molecule. Alterations to the phenyl ring, the thiazolidine (B150603) core, and the nature of substituents can lead to significant changes in potency and efficacy.
Role of the meta-Chlorophenyl Group at the 2-Position on Receptor/Enzyme Interactions
The presence and position of the chloro substituent on the phenyl ring at the 2-position of the thiazolidine moiety play a crucial role in the interaction with biological targets. The meta-position of the chlorine atom in this compound is significant for its electronic and steric properties, which in turn influence receptor or enzyme binding.
Studies on a series of 2-arylthiazolidine derivatives have demonstrated that the nature and position of the substituent on the phenyl ring can modulate activity. For instance, in the context of anticonvulsant activity, the presence of a halogen, such as chlorine, on the phenyl ring is often associated with enhanced potency. The meta-position is thought to provide an optimal electronic and spatial orientation for interaction with the binding site.
Influence of Substitutions at Other Thiazolidine Ring Positions (e.g., 3, 4, 5)
Modifications at the 3, 4, and 5-positions of the thiazolidine ring have been extensively explored to understand their impact on the biological profile of this compound analogues.
N-3 Position: The nitrogen atom at the 3-position is a common site for substitution. The introduction of various functional groups, such as alkyl, acyl, and aryl moieties, can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. For example, N-acylation has been shown to be a viable strategy for modulating the activity of 2-arylthiazolidines.
C-5 Position: Substitutions at the C-5 position can introduce steric bulk and additional functional groups that can interact with the biological target. The introduction of substituents at this position can also create chiral centers, leading to stereoisomers with potentially different biological activities.
The following table summarizes the influence of substitutions at various positions of the thiazolidine ring on the biological activity of this compound analogues.
| Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| N-3 | Alkyl, Acyl, Aryl | Modulates lipophilicity and steric hindrance, potentially enhancing or decreasing activity depending on the target. |
| C-4 | Carbonyl (forming 4-thiazolidinones) | Often enhances biological activity by providing a hydrogen bond acceptor site. |
| C-5 | Alkylidene | Can increase the rigidity of the molecule and provide additional points of interaction with the target. |
Electronic Effects of Substituents on Reactivity and Biological Profile
The meta-chloro substituent, being electron-withdrawing, influences the electronic properties of the entire molecule. This can affect the reactivity of the thiazolidine ring, for instance, by altering the nucleophilicity of the nitrogen atom at the 3-position. These electronic modifications can also impact the strength of binding to the target protein by modulating non-covalent interactions.
Stereochemical Effects on Pharmacological Activity and Binding Specificity
Stereochemistry plays a pivotal role in the pharmacological activity and binding specificity of chiral drugs. In the case of this compound analogues, the presence of chiral centers, particularly at the C-2 and C-4 positions of the thiazolidine ring, can lead to enantiomers with distinct biological profiles.
The differential activity of enantiomers often arises from their ability to interact with a chiral biological target, such as a receptor or enzyme, in a stereospecific manner. One enantiomer may exhibit a higher affinity for the binding site due to a more favorable three-dimensional arrangement of its functional groups. While specific studies on the separated enantiomers of this compound are not extensively reported, the principle of eudismic ratio, which quantifies the difference in potency between enantiomers, is a fundamental concept in medicinal chemistry that would apply to chiral derivatives of this compound.
Correlation of Physicochemical Properties with Biological Response
The biological response of this compound and its analogues is closely correlated with their physicochemical properties, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity). Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish a mathematical relationship between these properties and the observed biological activity.
Lipophilicity: This property is crucial for the absorption, distribution, metabolism, and excretion (ADME) of a drug. An optimal logP value is necessary for a compound to effectively cross biological membranes and reach its target.
Electronic Parameters: The electronic nature of substituents, as quantified by parameters like the Hammett constant (σ), can significantly influence binding affinity by affecting the strength of electrostatic and hydrogen bonding interactions.
Steric Parameters: The size and shape of the molecule and its substituents, described by parameters such as molar refractivity (MR), are critical for ensuring a proper fit within the binding pocket of the target.
Rational Design Principles for Optimizing Potency and Selectivity
The rational design of novel this compound analogues with improved potency and selectivity is guided by the SAR data obtained from previous studies. Key principles for optimization include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties can lead to improved activity or reduced toxicity. For example, the chloro group could be replaced with other halogens or a trifluoromethyl group to fine-tune the electronic and lipophilic properties.
Scaffold Hopping: Replacing the thiazolidine core with other heterocyclic systems while retaining the key pharmacophoric features can lead to the discovery of novel chemical series with different ADME profiles.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design molecules that fit optimally into the binding site and form strong interactions with key residues.
The following table outlines some rational design strategies for optimizing the properties of this compound analogues.
| Design Strategy | Objective | Example |
| Fine-tuning Phenyl Ring Substitution | Enhance potency and selectivity | Exploring different halogen substitutions at various positions. |
| Modification of the Thiazolidine Ring | Improve ADME properties and target interactions | Introduction of diverse substituents at the N-3 and C-4 positions. |
| Introduction of Chiral Centers | Increase potency and reduce off-target effects | Stereoselective synthesis of specific enantiomers. |
Emerging Research Directions and Future Perspectives for the 2 M Chlorophenyl Thiazolidine Scaffold
Discovery and Development of Novel Thiazolidine-Based Chemical Entities
The chemical tractability of the thiazolidine (B150603) nucleus allows for extensive structural modifications, leading to the discovery of new chemical entities with diverse biological profiles. nih.gov Researchers continuously explore novel synthetic routes to create libraries of derivatives by introducing various substituents at different positions of the thiazolidine ring.
For instance, the core structure of 2-(chlorophenyl)thiazolidine can be elaborated into more complex heterocyclic systems. One synthetic strategy involves creating fused-ring systems, such as the synthesis of 2-(2-chlorophenyl)-3-{5-phenyl-5H- researchgate.nettandfonline.comthiazolo[4,3-b] researchgate.nettandfonline.comnih.govthiadiazol-2-yl}-1,3-thiazolidin-4-one, which combines the thiazolidinone ring with a thiazolo-thiadiazole moiety. nih.gov Another approach focuses on attaching diverse functionalities through condensation reactions. A series of 2-(4-chlorophenylimino)-5-((3-(p-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) thiazolidin-4-one compounds were prepared by reacting 2-(4-chlorophenylimino) thiazolidin-4-one with various pyrazole-4-carbaldehydes. koreascience.kr Similarly, hybrid molecules incorporating indole (B1671886) moieties have been synthesized, such as 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one. mdpi.com These novel entities are then typically screened for a range of biological activities, contributing to the ever-expanding portfolio of thiazolidine-based compounds. scispace.com
| Compound Class | Synthetic Precursor(s) | Resulting Chemical Entity Example |
| Thiazolo-thiadiazoles | 2-(2-chlorophenyl)thiazolidin-4-one | 2-(2-chlorophenyl)-3-{5-phenyl-5H- researchgate.nettandfonline.comthiazolo[4,3-b] researchgate.nettandfonline.comnih.govthiadiazol-2-yl}-1,3-thiazolidin-4-one nih.gov |
| Pyrazolyl-thiazolidinones | 2-(4-chlorophenylimino) thiazolidin-4-one | 2-(4-chlorophenylimino)-5-((3-(p-tolyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one koreascience.kr |
| Indolyl-thiazolidinones | N-(4-chlorophenyl)hydrazinecarbothioamide | 2-(2-((1-Benzyl-1H-indol-3-yl)methylene)hydrazono)-3-(4-chlorophenyl)thiazolidin-4-one mdpi.com |
| Oxazinyl-thiazolidinones | 2-(4-chlorophenyl)-thiazolidin-4-one | 2-(4-chlorophenyl)-3-(6-(thiophen-2-yl)-4-p-tolyl-4H-1,3-oxazin-2-yl)-thiazolidin-4-one asianpubs.org |
Exploration of Multifunctional Thiazolidine Derivatives with Synergistic Actions
A significant trend in modern drug discovery is the development of single chemical entities that can modulate multiple biological targets, often leading to synergistic therapeutic effects. The thiazolidine scaffold is particularly well-suited for this approach due to the wide range of biological activities associated with its derivatives. nih.govtandfonline.com Modifications to the 2-(m-Chlorophenyl)thiazolidine core can yield compounds with a combination of functionalities, such as antimicrobial, anti-inflammatory, and anticancer properties. researchgate.nettandfonline.com
Research has demonstrated the synthesis and evaluation of multifunctional thiazolidin-4-one derivatives. tandfonline.com For example, certain C4 and C5 functionalized analogs have shown both significant antibacterial activity and potent antitumor activity against human colon carcinoma (HCT-116) and liver cancer (HepG-2) cell lines. tandfonline.com This dual activity suggests that such compounds could address complex diseases where multiple pathways are involved. The development of these "multi-target" ligands is a promising strategy, as they may offer improved therapeutic outcomes and a lower likelihood of developing drug resistance compared to single-target agents. The exploration of thiazolidinones as inhibitors of bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, further highlights their potential as anti-infective agents with novel mechanisms of action. nih.gov
Advancements in Computational Drug Discovery Methodologies for Thiazolidine Scaffolds
Computational chemistry has become an indispensable tool in guiding the rational design and optimization of new drug candidates. For the thiazolidine scaffold, several in silico methodologies are employed to accelerate the discovery process. journaljpri.com
Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the structural features of thiazolidine derivatives with their biological activities. researchgate.netmdpi.com By building mathematical models, QSAR helps identify key structural components and physicochemical properties that govern a compound's potency, providing a roadmap for designing more active molecules. researchgate.net For example, a robust QSAR model for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives identified ten distinct structural patterns influencing inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). mdpi.com
Molecular Docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a target protein. journaljpri.comrsc.org This method allows researchers to visualize and analyze the interactions—such as hydrogen bonds and hydrophobic contacts—at the atomic level. journaljpri.com Docking studies have been successfully applied to various thiazolidine derivatives to understand their binding modes with enzymes like VEGFR-2 and Enoyl-acyl carrier protein reductase, guiding the synthesis of compounds with improved binding affinity. journaljpri.comnih.gov
Molecular Dynamics (MD) simulations provide further insights by simulating the movement of the ligand-protein complex over time, offering a more dynamic picture of the binding stability and conformational changes. mdpi.comnih.gov These advanced computational approaches, often used in combination, significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening, enabling a more focused and efficient drug development pipeline for thiazolidine-based compounds. mdpi.com
| Computational Method | Application for Thiazolidine Scaffolds | Key Insights Gained |
| QSAR | Correlating structural features with biological activity (e.g., PTP1B inhibition). researchgate.netmdpi.com | Identification of key molecular descriptors and structural patterns that influence potency. mdpi.com |
| Molecular Docking | Predicting binding modes and affinities with target proteins (e.g., VEGFR-2). journaljpri.comnih.gov | Elucidation of specific ligand-receptor interactions (hydrogen bonds, hydrophobic contacts). journaljpri.com |
| Molecular Dynamics (MD) | Assessing the stability and dynamics of the ligand-protein complex over time. mdpi.comnih.gov | Understanding the conformational stability and interaction dynamics of top-ranked compounds. mdpi.com |
| DFT Investigations | Assessing the stability and reactivity of potential drug candidates. mdpi.com | Confirmation of the inhibitory reactivity of lead compounds against their targets. nih.gov |
Investigation of Thiazolidine Motifs as Biosensors and Biomarkers
Beyond therapeutic applications, the unique electronic and photophysical properties of the thiazolidine ring are being explored for the development of novel biosensors and imaging agents. researchgate.net The ability to functionalize the scaffold allows for the creation of chemosensors that can selectively detect specific ions or molecules.
Recent research has focused on thiazolidine-based fluorescent chemosensors for the detection of metal ions, such as aluminum (Al³⁺). researchgate.net These sensors exhibit a robust linear relationship between their optical response and the concentration of the target ion, demonstrating their potential for highly sensitive detection methods. Such tools are valuable in environmental monitoring and biological studies. The application of these fluorescent probes extends to biological imaging, where they can be used to visualize the distribution and concentration of specific analytes within cells. researchgate.net This emerging area of research highlights the versatility of the thiazolidine scaffold, expanding its utility from medicinal chemistry into the realms of analytical chemistry and bio-imaging.
Strategic Development of New Chemical Scaffolds Beyond Traditional Heteroaromatic Systems
While the thiazolidine ring is a powerful scaffold, medicinal chemists are also pursuing strategies to evolve beyond this traditional heteroaromatic system to overcome potential limitations and discover novel chemical space. One key strategy is bioisosteric replacement , where an atom or a group of atoms is exchanged with a broadly similar alternative to create a new molecule with modified or improved properties. cambridgemedchemconsulting.com
For example, the thiazolidinedione ring has been implicated in the toxicity of some drugs. nih.gov In an effort to improve safety profiles, researchers have considered the bioisosteric replacement of the thiazolidinedione ring with a chemically conserved pyrrolidinedione system. This modification resulted in analogs with reduced toxicity while altering their pharmacological profiles. nih.gov In a different approach, the thiazolidinedione moiety itself can act as a bioisostere. It has been investigated as a suitable surrogate for the carboxylic acid functional group, a common moiety in drugs that can sometimes lead to disadvantages in passive diffusion or metabolism. scispace.com Such judicious replacements aim to enhance properties like toxicity, stability, selectivity, and absorption. scispace.com These strategic modifications, which alter the core heterocyclic structure, represent a forward-thinking approach to drug design, moving beyond simple derivatization to the creation of entirely new and potentially superior chemical scaffolds. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-(m-Chlorophenyl)thiazolidine, and how does reaction solvent choice influence product purity?
The synthesis typically involves cyclocondensation of m-chlorobenzaldehyde with cysteamine derivatives under acidic or basic conditions. Ethanol is a preferred solvent for crystallization, as it minimizes side reactions (e.g., oxidation of the thiazolidine ring) and yields high-purity crystals, as demonstrated in analogous studies on 2-(p-chlorophenyl)thiazolidine . For regioselective substitution, THF with triethylamine as a base can stabilize intermediates during multi-step reactions .
Q. How is the molecular conformation of this compound characterized, and what are its key structural parameters?
X-ray crystallography reveals that the thiazolidine ring adopts an envelope conformation , with the nitrogen atom deviating from the plane formed by the sulfur and three carbon atoms. The dihedral angle between the thiazolidine ring and the m-chlorophenyl group is critical for steric interactions, averaging ~98° in related analogs . Hydrogen bonding networks (e.g., N–H···S or C–H···Cl) further stabilize the crystal lattice, which can be validated via P2₁2₁2₁ space group symmetry analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound derivatives?
- Step 1 : Synthesize derivatives with modifications at the thiazolidine nitrogen (e.g., acylated or alkylated groups) or the chlorophenyl substituent (e.g., electron-withdrawing/-donating groups).
- Step 2 : Conduct in vitro cytotoxicity assays (e.g., MTT on MCF-7 or HeLa cell lines) to assess IC₅₀ values. Compare with unmodified this compound to identify functional group contributions .
- Step 3 : Perform molecular docking against targets like MurB enzyme (peptidoglycan biosynthesis) or PPAR-γ (anticancer signaling), using software such as AutoDock Vina. Validate with MD simulations to analyze binding stability .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of thiazolidine derivatives?
- Data Triangulation : Cross-reference bioactivity data across multiple assays (e.g., disk diffusion for antimicrobial activity vs. apoptosis assays for anticancer effects) to identify concentration-dependent or target-specific effects .
- Structural Profiling : Use NMR or X-ray crystallography to confirm if observed discrepancies arise from tautomerism (e.g., thiazolidine ↔ thiazoline interconversion) or polymorphic crystal forms .
- Computational QSAR : Build quantitative SAR models using descriptors like logP, polar surface area, and H-bond acceptors to predict selectivity trends .
Q. How can analytical techniques differentiate this compound from its ortho/para isomers?
- GC-MS with Derivatization : Use N-methylacetamide as an internal standard to enhance resolution. Retention times and fragmentation patterns (e.g., m/z 199.71 for parent ion) vary due to differences in chlorine substitution position .
- XRD Analysis : Compare unit cell parameters (e.g., orthorhombic P2₁2₁2₁ symmetry) and atomic displacement parameters (ADPs) to distinguish isomer-specific lattice packing .
Methodological Challenges in Pharmacological Studies
Q. What experimental controls are critical when assessing thiazolidine derivatives for enzyme inhibition (e.g., MurB)?
- Positive Controls : Include known inhibitors like D-cycloserine to validate assay conditions.
- Solvent Controls : Account for DMSO-induced enzyme denaturation by limiting solvent concentration to <1% v/v.
- Time-Kill Studies : Monitor time-dependent inhibition to rule out non-specific binding artifacts .
Q. How can regioselectivity issues during functionalization of the thiazolidine ring be mitigated?
- Protecting Group Strategies : Temporarily block the nitrogen with Boc groups during electrophilic substitution at C4 or C5 positions .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation (e.g., over-oxidation to sulfoxides) through controlled heating .
Advanced Structural and Mechanistic Probes
Q. What spectroscopic techniques elucidate the electronic effects of the m-chlorophenyl group on the thiazolidine ring?
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
